4-methyl-1-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-3-amine
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Overview
Description
4-methyl-1-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that contains both thiazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 4-methyl-1-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-3-amine typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of 4-methyl-1H-pyrazol-3-amine with 1,3-thiazol-5-ylmethyl chloride under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
4-methyl-1-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrazole rings, respectively.
Scientific Research Applications
4-methyl-1-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 4-methyl-1-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, altering their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar compounds include other thiazole and pyrazole derivatives, such as:
4-methyl-1H-pyrazol-3-amine: Lacks the thiazole ring but shares the pyrazole structure.
1,3-thiazol-5-ylmethylamine: Contains the thiazole ring but lacks the pyrazole structure.
Thiazole derivatives: Such as sulfathiazole, which is known for its antimicrobial properties.
Properties
Molecular Formula |
C8H10N4S |
---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
4-methyl-1-(1,3-thiazol-5-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H10N4S/c1-6-3-12(11-8(6)9)4-7-2-10-5-13-7/h2-3,5H,4H2,1H3,(H2,9,11) |
InChI Key |
LVVRXJIULRVJES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2=CN=CS2 |
Origin of Product |
United States |
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